Quinoline-8-thiolate

Homogeneous catalysis Biomass hydrogenation Ruthenium complex

Generic bipyridine or 8-hydroxyquinoline ligands fail under harsh aqueous acidic hydrogenation (175-225°C), yielding marginal biomass-derived diol conversion. Quinoline-8-thiolate (QS⁻) solves this through its soft (S⁻,N) chelate, enabling metal-ligand bifunctional H₂ heterolysis that delivers up to 97% yield for 2,5-hexanedione hydrogenation-versus near-zero activity with bipyridine analogs. - 97% yield in Ru-catalyzed ketone hydrogenation vs. <5% with bipyridine. - 120 mV lower overpotential in Co-detection vs. 2-quinolinethiol (0.50 nM detection limit, 3.8% RSD). - Deep-red emission to 740 nm with ¹O₂ yields up to 90% for PDT sensitizers. Reliable, analytically validated material shipped globally.

Molecular Formula C9H6NS-
Molecular Weight 160.22 g/mol
Cat. No. B11517215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-8-thiolate
Molecular FormulaC9H6NS-
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[S-])N=CC=C2
InChIInChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H/p-1
InChIKeyMHTSJSRDFXZFHQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-8-thiolate: Core Structural and Coordination Identity


Quinoline-8-thiolate (8-quinolinethiolate; QS⁻) is the anionic, sulfur-bearing congener of the widely exploited 8-hydroxyquinoline chelating family [1]. The compound presents a fused quinoline ring with a deprotonated thiol group at the 8-position, generating a bidentate (S⁻, N) coordination pocket that forms neutral bis-ligand complexes [M(qt)₂] with divalent transition metals [2]. Its fundamental attributes—soft sulfur donor character, aromatic planarity, and the capacity to adopt both thiolate and tautomeric thiol forms upon protonation—define its baseline value in coordination chemistry, organometallics, and materials science [3].

Why Quinoline-8-thiolate Cannot Be Replaced


Structural isosteres such as 8-hydroxyquinoline (O-donor), pyridine-2-thiolate (no fused ring), or 2-quinolinethiol (regioisomeric S-donor) appear superficially similar to quinoline-8-thiolate, yet each departs from its binding geometry, donor hardness, and acid–base cooperativity in ways that produce large, quantifiable performance gaps [1]. These gaps are not subtle: replacing QS⁻ with bipyridine in a Ru-based hydrogenation catalyst collapses yield from 97% to marginal activity; switching from the 8-thiol to the 2-thiol shifts the hydrogen-evolution overpotential by 120 mV [2]; and exchanging QS⁻ for pyridine-2-thiolate inverts the isomer distribution in organometallic complexes, altering stereoelectronic properties [1]. Generic substitution therefore carries a high risk of functional failure across catalytic, electrochemical, photophysical, and supramolecular applications.

Head-to-Head Evidence: Quinoline-8-thiolate vs. Analogs


Hydrogenation Catalyst Yield: quinoline-8-thiolate vs. 2,2′-bipyridine

In a direct comparison, the Ru(II) catalyst bearing quinoline-8-thiolate (quS) achieved hydrogenation yields of up to 97% from 2,5-hexanedione and 66% from 2,5-dimethylfuran, whereas the otherwise identical complex containing 2,2′-bipyridine (bipy) exhibited only marginal activity under the same aqueous acidic conditions at 175–225 °C [1]. DFT analysis attributes the superiority of quS to a metal–ligand bifunctional mechanism enabling heterolytic H₂ activation, a pathway inaccessible to the bipy analog [1].

Homogeneous catalysis Biomass hydrogenation Ruthenium complex

Isomer Distribution: quinoline-8-thiolate vs. pyridine-2-thiolate

In the series of complexes MH(CO)(L)(PPh₃)₂ (M = Ru, Os), the isomer distribution of the quinoline-8-thiolate adducts is inverted relative to that of the pyridine-2-thiolate analogs, as determined by nOe experiments [1]. Extended Hückel molecular orbital calculations on the free chelate anions and on OsH(CO)(L)(PPh₃)₂ confirm that this inversion stems from fundamentally different electronic properties of the two chelate ligands [1].

Organometallic chemistry Isomerism Ligand design

Hydrogen Evolution Overpotential: 8-quinolinethiol vs. 2-quinolinethiol

The 8-quinolinethiol isomer catalyzes hydrogen evolution at a potential of −1.380 V vs. Ag/AgCl, which is 120 mV more positive (less cathodic) than the −1.500 V required by the 2-quinolinethiol regioisomer under identical conditions [1]. The more favorable potential is attributed to the greater acidity of 8-quinolinethiol, facilitating proton delivery to the electrode. Additionally, 8-quinolinethiol enables a sensitive Co-determination method with a detection limit of 0.50 nM (RSD 3.8%) [1].

Electrocatalysis Hydrogen evolution Thiol ligands

Red-Shift & Singlet Oxygen Sensitization: quinoline-8-thiol vs. 8-hydroxyquinoline

TD-DFT calculations on the series (C^N)Pt(II)Q (Q = 8-hydroxyquinoline or quinoline-8-thiol) reveal that the quinoline-8-thiol ligand induces a much more significant red-shifted absorption than 8-hydroxyquinoline [1]. The singlet–triplet splitting energy gaps (ΔE_S1–T1) for all examined quinoline-8-thiol complexes exceed the threshold energy required to efficiently generate singlet oxygen (¹O₂), and experimentally these complexes achieve ¹O₂ quantum yields of up to 90% in air-saturated solutions [2]. The red-shifted absorption is traced to enhanced metal-to-ligand charge transfer (MLCT) contributions arising from the sulfur donor [1].

Photodynamic therapy Singlet oxygen Phosphorescent Pt(II) complexes

Aurophilic Assembly & Luminescence: Gold(I) Quinoline-8-thiolate

Quinoline-8-thiolate (8-QNS) reacts with Au(I) phosphine precursors to yield complexes that display intra- and intermolecular Au(I)···Au(I) contacts (e.g., 3.0952(4) and 3.0526(3) Å in a trinuclear unit, aggregated into a hexanuclear supermolecule via a 3.1135(3) Å intermolecular contact) [1]. These aurophilic interactions give rise to solid-state luminescence in the 535–568 nm range, with emission that is responsive to solvent polarity (dual emission at ca. 440 and 636 nm in CH₂Cl₂, single emission at ca. 450 nm in CH₃CN) and to mechanical grinding (mechanochromic behavior) [2][1]. The formation of discrete polynuclear architectures is a hallmark of the 8-QNS scaffold and is not observed to the same extent with simpler thiolate ligands.

Supramolecular chemistry Gold(I) complexes Mechanochromic luminescence

Metal-Complex Stability: quinoline-8-thiolate vs. 8-hydroxyquinoline

The overall stability constants (log β₂) of [M(qt)₂] complexes (M = Mn, Co, Ni, Cu, Zn, Cd, Hg) in DMSO have been determined polarographically and follow the Irving–Williams stability order [1]. Because of the soft sulfur donor of qt⁻, the selectivity for softer metal ions such as Hg(II), Cd(II), and Cu(I/II) is markedly enhanced relative to 8-hydroxyquinoline (oxine), which as a hard O-donor preferentially binds hard metal ions like Al(III) and Fe(III) [2]. While log β₂ values for both ligand families are available in the literature, the metal-ion selectivity order is reversed: qt⁻ favors soft, polarizable cations, whereas oxine favors hard, high-charge-density cations.

Stability constants Metal chelation Irving–Williams series

High-Impact Applications of Quinoline-8-thiolate


Aqueous-Phase Biomass Hydrogenation

Research groups targeting the hydrogenation of biomass-derived platform chemicals (e.g., 5-hydroxymethylfurfural derivatives) in hot aqueous media should procure quinoline-8-thiolate-based Ru precursors rather than bipyridine-based analogs. The quantifiable yield advantage—up to 97% for 2,5-hexanedione hydrogenation versus marginal conversion with bipy—directly correlates to process economics and catalyst lifetime under the harsh aqueous acidic conditions (175–225 °C) [1]. The metal–ligand bifunctional mechanism, in which the thiolate group participates directly in H₂ heterolysis, is uniquely enabled by the (S,N) chelate of quinoline-8-thiolate [1].

Pt(II) Photosensitizers for Photodynamic Therapy

Medicinal inorganic chemists developing the next generation of singlet-oxygen photosensitizers should consider quinoline-8-thiol over 8-hydroxyquinoline as the auxiliary quinolate ligand. TD-DFT evidence shows that the sulfur donor induces a significantly greater absorption red-shift toward the PDT therapeutic window (600–800 nm), while maintaining ¹O₂ yields of up to 90% and deep-red emission extending to 740 nm [2][3]. This spectral advantage is particularly relevant for treating deeper tissues where 8-hydroxyquinoline-based sensitizers suffer from insufficient light penetration.

Stimuli-Responsive Luminescent Gold(I) Networks

Materials chemists seeking to exploit Au(I)···Au(I) aurophilic interactions for mechanochromic sensors, solvent-vapor detectors, or security inks should obtain quinoline-8-thiolate as the bridging ligand of choice. Its ability to template polynuclear Au(I) assemblies with short Au···Au contacts (3.05–3.11 Å) yields solid-state luminescence in the 535–568 nm range that is reversibly modulated by mechanical grinding and by solvent polarity (emission shifts between ~450 and ~636 nm depending on the medium) [4]. Simpler monocyclic thiolate ligands do not generate comparably rich supramolecular architectures [4].

Electrochemical Cobalt Detection with Catalytic Hydrogen Waves

Analytical laboratories requiring trace cobalt quantification should employ 8-quinolinethiol rather than 2-quinolinethiol in Brdička-type catalytic hydrogen evolution assays. The 8-isomer generates a single, well-defined hydrogen wave at −1.380 V (vs. Ag/AgCl) with a Co detection limit of 0.50 nM and RSD of 3.8%, whereas the 2-isomer operates at a more negative potential (−1.500 V) and produces split waves at higher Co concentrations, complicating quantification [5]. The 120 mV more positive potential also reduces interference from other electroactive species.

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